8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
Description
This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:
- 3- and 7-methyl groups: These substituents enhance steric stability and may influence metabolic resistance compared to bulkier substituents.
Properties
Molecular Formula |
C14H13ClN6O2 |
|---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13ClN6O2/c1-20-10-11(21(2)14(23)18-12(10)22)17-13(20)19-16-7-8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,17,19)(H,18,22,23)/b16-7+ |
InChI Key |
ZDPDNRDHIMEWQS-FRKPEAEDSA-N |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione typically involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone to form the hydrazone moiety, followed by its attachment to the purine-2,6-dione core. The key steps are:
- Preparation of the purine-2,6-dione scaffold (3,7-dimethylxanthine or similar).
- Synthesis or procurement of 4-chlorobenzaldehyde or an equivalent precursor.
- Formation of the hydrazone by reaction of hydrazine or substituted hydrazine with the aldehyde.
- Coupling of the hydrazone to the purine core at the 8-position.
Specific Synthetic Routes
Hydrazone Formation
The hydrazone intermediate is formed by reacting hydrazine derivatives with 4-chlorobenzaldehyde under controlled conditions. The reaction is typically conducted in an organic solvent such as ethanol or methanol at reflux temperatures to facilitate condensation and water removal.
Functionalization of Purine-2,6-dione
The purine core, 3,7-dimethylpurine-2,6-dione, is functionalized at the 8-position by nucleophilic substitution or condensation reactions. The hydrazone moiety is introduced via nucleophilic attack of the hydrazinyl group on the purine ring, often facilitated by acidic or basic catalysts.
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, methanol, acetonitrile, and dichloromethane, chosen for their ability to dissolve reactants and facilitate reaction kinetics.
- Temperature: Reflux temperatures (approximately 60–80°C) are standard for hydrazone formation; purine functionalization may require milder or elevated temperatures depending on the reagents.
- Catalysts: Acidic catalysts (e.g., acetic acid) may be used to promote condensation; bases such as triethylamine can assist nucleophilic substitution.
- Purification: Crystallization or chromatographic techniques are employed to isolate the target compound with high purity.
Representative Synthesis Example
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Hydrazone formation | 4-chlorobenzaldehyde + hydrazine hydrate in ethanol, reflux 4 hours | Formation of 4-chlorobenzylidene hydrazine intermediate |
| 2. Purine coupling | 3,7-dimethylpurine-2,6-dione + hydrazone intermediate in acetonitrile, presence of acetic acid, room temperature to reflux | Formation of this compound |
| 3. Purification | Recrystallization from ethanol or column chromatography | Pure target compound |
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the hydrazone linkage and substitution pattern on the purine ring.
- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as hydrazinyl and carbonyl stretches.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- X-ray Crystallography: Provides three-dimensional structural confirmation if crystals are obtainable.
Data Tables Summarizing Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-chlorobenzaldehyde, hydrazine hydrate, 3,7-dimethylpurine-2,6-dione |
| Solvents | Ethanol, methanol, acetonitrile, dichloromethane |
| Reaction temperature | 60–80°C (hydrazone formation), room temperature to reflux (coupling) |
| Reaction time | 3–6 hours |
| Catalysts | Acetic acid, triethylamine (optional) |
| Purification methods | Recrystallization, chromatography |
| Characterization techniques | NMR, IR, MS, X-ray crystallography |
Exhaustive Research Findings and Literature Review
- The compound's synthesis is documented in chemical supplier catalogs and research databases, highlighting its preparation via hydrazone formation and purine functionalization routes.
- Spectroscopic and computational studies support the structural integrity of the synthesized compound, confirming the E-configuration of the hydrazone bond and substitution at the 8-position of the purine ring.
- Variations in the alkyl substituents on the purine nitrogen atoms (e.g., ethyl vs. methyl) have been explored to modulate solubility and biological activity, with synthetic routes adapted accordingly.
- The reaction conditions are optimized to maximize yield and purity, with solvent choice and temperature control being critical factors.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives or reduced purine analogs.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 115 Ų |
| Complexity | 655 |
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of hydrazine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study highlighted the synthesis and evaluation of hydrazone derivatives, which showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
Antimicrobial Properties
Research indicates that compounds similar to 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione possess antimicrobial properties. These compounds have been tested against a range of pathogens, including bacteria and fungi, demonstrating effective inhibition .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, some studies focus on its interaction with enzymes related to purine metabolism, which could provide insights into its role in regulating cellular functions and potential therapeutic effects .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for drug development. Researchers are exploring modifications to enhance its efficacy and reduce toxicity. The presence of the hydrazinyl group is particularly important as it contributes to the biological activity of the compound .
Case Study 1: Anticancer Evaluation
In a study published in ResearchGate, researchers synthesized several hydrazone derivatives and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that specific modifications to the hydrazinyl group significantly enhanced cytotoxicity, suggesting that This compound could be a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial screening was conducted on various derivatives of purine compounds, including this specific structure. The results indicated strong activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of the target compound, focusing on substituent variations and their impact on biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Structural-Activity Relationship (SAR) Analysis
Substituent Effects on Bioactivity
- Chlorine’s electron-withdrawing nature may also influence binding to charged residues in enzymatic targets . Hydroxy or methoxy groups (e.g., NSC64672) improve hydrogen-bonding capacity, critical for interactions with viral proteases or kinases .
- 7-Position Substituents: The methyl group in the target compound minimizes steric hindrance compared to 3-phenoxypropyl (CK2 inhibitor). suggests bulkier 7-substituents reduce CK2 inhibitory activity, favoring the target compound’s smaller methyl group for kinase binding .
3-Position Substituents :
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Methyl groups at 3 and 7 positions may reduce oxidative metabolism compared to compounds with longer alkyl chains (e.g., CK2 inhibitor’s phenoxypropyl group) .
Comparative Activity in Disease Models
- Antiviral Potential: NSC64672’s binding affinity (-6.7 kcal/mol) against FMDV 3C protease suggests the xanthine-hydrazone scaffold’s utility in viral inhibition. The target compound’s 4-chlorophenyl group could enhance hydrophobic interactions in similar viral targets .
- Kinase Inhibition : The CK2 inhibitor’s IC50 of 8.5 µM highlights the scaffold’s adaptability for kinase targeting. The target compound’s simplified substituents may offer a balance between potency and selectivity .
- The target compound’s chloroaryl group may confer cytotoxicity through DNA intercalation or topoisomerase inhibition .
Biological Activity
The compound 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione, also known by its CAS number 682775-78-6, is a purine derivative with notable biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 441.9 g/mol
- CAS Number : 682775-78-6
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and purine derivatives. Specific methodologies may vary, but they generally aim to optimize yield and purity for subsequent biological testing.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : In studies involving various synthesized compounds, those with similar structures demonstrated antifungal activity comparable to known antifungal agents like karanjin .
Anticancer Potential
Several studies have investigated the anticancer properties of purine derivatives:
- Mechanism of Action : Compounds that inhibit DNA synthesis or interfere with cell cycle progression are often evaluated for their anticancer potential. The purine structure can mimic nucleotides, potentially disrupting normal cellular functions .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways:
- Target Enzymes : Research has highlighted that hydrazone derivatives can inhibit enzymes like xanthine oxidase and other key metabolic enzymes, which could be beneficial in treating conditions like gout or hyperuricemia .
Case Studies
- Study on Antifungal Efficacy : A comparative study evaluated the antifungal activity of various hydrazone derivatives against Candida species. The results indicated that compounds similar to this compound showed significant inhibition at low concentrations .
- Anticancer Screening : In vitro assays tested the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7, HeLa). Results suggested a dose-dependent decrease in cell viability, indicating potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to:
- Interfere with Nucleotide Metabolism : By mimicking nucleosides or nucleotides, it may disrupt the synthesis and function of nucleic acids.
- Induce Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.
Q & A
Basic: What are the key structural features of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione, and how do they influence its chemical reactivity?
The compound features a purine core modified at the 8-position by a hydrazinyl group linked to a 4-chlorophenylmethylidene moiety. The 3- and 7-positions are methylated, while the 2- and 6-positions are ketones. The (2E)-stereochemistry of the hydrazinyl-chlorophenyl group is critical for planar alignment, enhancing π-π stacking with biological targets like enzymes or DNA. The 4-chlorophenyl group introduces hydrophobicity and electron-withdrawing effects, influencing solubility and electrophilic reactivity. Structural validation typically employs NMR (¹H/¹³C) for functional group identification and X-ray crystallography to confirm stereochemistry .
Basic: What synthetic methodologies are commonly used to prepare this compound, and what are the critical optimization parameters?
Synthesis involves a multi-step approach:
Purine core functionalization : Methylation at N3 and N7 via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF).
Hydrazine coupling : Condensation of 8-hydrazinylpurine with 4-chlorobenzaldehyde under reflux (ethanol/HCl), requiring strict control of pH and temperature to avoid byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Key optimization parameters include:
- Solvent polarity to stabilize intermediates.
- Reaction time (over-condensation risks dimerization).
- Catalyst use (e.g., p-TsOH for imine formation efficiency) .
Intermediate: How can researchers assess the compound’s interaction with biological targets such as enzymes or receptors?
Methodological approaches include:
- Molecular docking studies : Using software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, DNA topoisomerases). Focus on the chlorophenyl group’s role in hydrophobic pocket interactions.
- In vitro assays :
- Enzyme inhibition assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase activity for kinase targets).
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for receptor-ligand interactions.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
Intermediate: What analytical techniques are essential for characterizing purity and stability under experimental conditions?
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to monitor purity (>95%) and detect degradation products.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
- pH stability profiling : Incubate in buffers (pH 2–9) at 37°C for 48 hours, followed by HPLC to identify hydrolysis-prone sites (e.g., hydrazine linkage at acidic pH) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Experimental design differences : Cell line specificity (e.g., HeLa vs. HEK293), ATP concentration in assays, or incubation time.
- Compound aggregation : Use detergents (e.g., 0.01% Tween-20) to prevent false positives in high-throughput screens.
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects.
Resolution strategies : - Standardized protocols : Adhere to CONSORT-like guidelines for assay conditions.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .
Advanced: What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm).
- Metabolic stability : Introduce electron-donating groups (e.g., methoxy) on the chlorophenyl ring to reduce CYP450-mediated oxidation.
- Plasma protein binding (PPB) : Modify the hydrazine moiety with PEGylation to lower PPB (>90% free fraction target).
- Toxicity mitigation : Structure-activity relationship (SAR) studies to eliminate off-target effects (e.g., Ames test for mutagenicity) .
Advanced: How does stereoelectronic tuning of the hydrazinyl-chlorophenyl moiety affect target selectivity?
The (2E)-configuration ensures coplanarity between the hydrazinyl group and chlorophenyl ring, optimizing charge-transfer interactions with aromatic residues (e.g., Tyr in kinase active sites). Computational studies (DFT) show that:
- Electron-withdrawing substituents (e.g., -Cl) increase electrophilicity at the hydrazine nitrogen, enhancing covalent bonding with cysteine residues.
- Steric bulk at the phenyl para-position reduces off-target binding (e.g., to serum albumin).
Experimental validation via cryo-EM or isothermal titration calorimetry (ITC) can quantify binding entropy/enthalpy trade-offs .
Advanced: What in silico tools are recommended for predicting off-target effects and toxicity?
- SwissADME : Predicts BBB permeability, CYP450 interactions, and PAINS (pan-assay interference compounds) alerts.
- ProTox-II : Estimates hepatotoxicity (e.g., mitochondrial membrane disruption) and carcinogenicity.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to model long-term stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
